Bicyclo[2.2.1]heptane-2-carbonyl chloride, 5-ethylidene-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[221]heptane-2-carbonyl chloride, 5-ethylidene- is a chemical compound with the molecular formula C10H13ClO It is a derivative of bicyclo[221]heptane, a structure known for its rigidity and unique three-dimensional shape
Vorbereitungsmethoden
The synthesis of Bicyclo[2.2.1]heptane-2-carbonyl chloride, 5-ethylidene- typically involves the chlorination of the corresponding carboxylic acid derivative. The reaction conditions often include the use of thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) as chlorinating agents. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.
Industrial production methods may involve similar chlorination processes but on a larger scale, with careful control of reaction parameters to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Bicyclo[2.2.1]heptane-2-carbonyl chloride, 5-ethylidene- undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols. Common reagents include primary or secondary amines, alcohols, and thiols under basic conditions.
Addition Reactions: The ethylidene group can undergo addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Hydrolysis: In the presence of water or aqueous bases, the compound can hydrolyze to form the corresponding carboxylic acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reaction with an amine would yield an amide, while hydrolysis would yield the carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Bicyclo[2.2.1]heptane-2-carbonyl chloride, 5-ethylidene- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used to modify biomolecules, such as proteins or peptides, through acylation reactions, potentially altering their function or stability.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals with unique biological activities.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism by which Bicyclo[2.2.1]heptane-2-carbonyl chloride, 5-ethylidene- exerts its effects depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond. The rigidity of the bicyclo[2.2.1]heptane structure can influence the reactivity and selectivity of these reactions.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Bicyclo[2.2.1]heptane-2-carbonyl chloride, 5-ethylidene- include other derivatives of bicyclo[2.2.1]heptane, such as:
Bicyclo[2.2.1]heptane-2-carboxylic acid: The parent carboxylic acid from which the chloride is derived.
Bicyclo[2.2.1]heptane-2-carbonyl bromide: A similar compound where the chlorine atom is replaced by a bromine atom.
5-Methylbicyclo[2.2.1]heptane-2-carbonyl chloride: A derivative with a methyl group instead of an ethylidene group.
The uniqueness of Bicyclo[2.2.1]heptane-2-carbonyl chloride, 5-ethylidene- lies in its specific substitution pattern and the presence of the ethylidene group, which can impart different reactivity and properties compared to its analogs.
Eigenschaften
CAS-Nummer |
101159-34-6 |
---|---|
Molekularformel |
C10H13ClO |
Molekulargewicht |
184.663 |
IUPAC-Name |
2-ethylidenebicyclo[2.2.1]heptane-5-carbonyl chloride |
InChI |
InChI=1S/C10H13ClO/c1-2-6-3-8-4-7(6)5-9(8)10(11)12/h2,7-9H,3-5H2,1H3 |
InChI-Schlüssel |
SCQRGHSPRUNNBF-UHFFFAOYSA-N |
SMILES |
CC=C1CC2CC1CC2C(=O)Cl |
Synonyme |
Bicyclo[2.2.1]heptane-2-carbonyl chloride, 5-ethylidene- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.